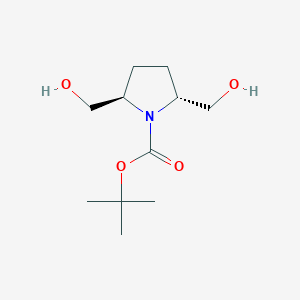

rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans

CAS No.: 2366968-48-9

Cat. No.: VC12013821

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2366968-48-9 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |

| Standard InChI Key | VBQFMICMBHKUSL-RKDXNWHRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1CO)CO |

| SMILES | CC(C)(C)OC(=O)N1C(CCC1CO)CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1CO)CO |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . Its IUPAC name, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, reflects the Boc-protected pyrrolidine core and dual hydroxymethyl substituents. The trans designation indicates that the hydroxymethyl groups occupy opposite faces of the pyrrolidine ring, while the (2R,5R) configuration specifies their absolute stereochemistry .

The SMILES notation (CC(C)(C)OC(=O)N1C(CCC1CO)CO) and InChIKey (VBQFMICMBHKUSL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . Computational descriptors, such as a topological polar surface area (TPSA) of 49.77 Ų and a consensus Log P o/w of 1.19, highlight its balanced hydrophilicity and lipophilicity .

Stereochemical Considerations

The trans arrangement of the hydroxymethyl groups imposes a rigid conformation on the pyrrolidine ring, which is critical for its role in mimicking secondary protein structures like polyproline type II (PPII) helices . In such mimetics, the spatial orientation of substituents dictates binding affinity to protein domains, such as the Ena/VASP homology 1 (EVH1) domain . The racemic mixture’s synthesis typically involves non-stereoselective pathways, though enantiopure forms can be resolved using chiral chromatography or enzymatic methods.

Synthetic Strategies and Optimization

Boc Protection of Pyrrolidinemethanol Derivatives

A common precursor to this compound is pyrrolidinemethanol, which undergoes Boc protection using di-tert-butyl dicarbonate. For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate—a mono-hydroxymethyl analog—is synthesized in 90–98% yield via reaction with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) . Introducing a second hydroxymethyl group requires additional steps, such as electrochemical oxidation followed by organocopper substitution, as demonstrated in the synthesis of trans-5-methylproline .

Stereoselective Organocopper Additions

Wistrand and Skrinjar (source 2) developed a chirospecific route to trans-2,5-dialkylpyrrolidines using organocopper reagents and N-acyliminium ions. For instance, reaction of an N-acyliminium precursor with RCu in the presence of BF₃·Et₂O yielded trans adducts with ≥96:4 diastereomeric ratios . This method could be adapted to install hydroxymethyl groups by selecting appropriate copper reagents.

Yield and Condition Optimization

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, TEA, 20°C, 16h | 98% | |

| Organocopper Addition | RCu, BF₃·Et₂O, -78°C to rt | 90% | |

| Peptide Coupling | HATU, DIPEA, DMF | 85% |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility (7.29 mg/mL) and a Log P o/w of 1.19, indicating balanced partition between hydrophilic and hydrophobic phases . These properties facilitate its use in both organic and aqueous reaction media.

Pharmacokinetic Predictions

Computational models classify the compound as highly gastrointestinal (GI) absorbable and blood-brain barrier (BBB) permeant . Its low affinity for cytochrome P450 enzymes (CYP1A2, CYP2C19, etc.) suggests minimal drug-drug interaction risks, making it a promising scaffold for central nervous system (CNS)-targeted therapeutics.

Applications in Medicinal Chemistry

Peptidomimetic Design

The trans-2,5-bis(hydroxymethyl)pyrrolidine scaffold mimics PPII helices, which are critical in protein-protein interactions (PPIs). Reuter et al. demonstrated that incorporating ProM-2—a related mimetic—into peptides enhanced binding to the EVH1 domain by 2–3-fold compared to natural proline-rich sequences .

Chiral Ligand Synthesis

The compound’s stereogenic centers make it a precursor for chiral ligands in asymmetric catalysis. For example, trans-2,5-disubstituted pyrrolidines have been used to synthesize β-amino alcohols for enantioselective aldol reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume